Cas no 2172535-71-4 (methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate)

Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate is a versatile pyrrole derivative with a sulfamoyl functional group, offering utility in pharmaceutical and agrochemical research. Its structure combines a carboxylate ester and a sulfonamide moiety, enabling applications as an intermediate in the synthesis of bioactive compounds. The methyl ester group enhances solubility and reactivity, facilitating further derivatization, while the sulfamoyl group contributes to potential biological activity, particularly in enzyme inhibition. This compound is valued for its stability under standard conditions and compatibility with various synthetic protocols. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry.
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate structure
2172535-71-4 structure
Product name:methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
CAS No:2172535-71-4
MF:C7H10N2O4S
Molecular Weight:218.230300426483
CID:6301694
PubChem ID:165599375

methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
    • 2172535-71-4
    • EN300-1628573
    • インチ: 1S/C7H10N2O4S/c1-4-5(7(10)13-2)3-9-6(4)14(8,11)12/h3,9H,1-2H3,(H2,8,11,12)
    • InChIKey: FTARTHGLXUBONS-UHFFFAOYSA-N
    • SMILES: S(C1=C(C)C(C(=O)OC)=CN1)(N)(=O)=O

計算された属性

  • 精确分子量: 218.03612798g/mol
  • 同位素质量: 218.03612798g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 111Ų

methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1628573-0.1g
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
0.1g
$1106.0 2023-06-04
Enamine
EN300-1628573-0.5g
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
0.5g
$1207.0 2023-06-04
Enamine
EN300-1628573-1.0g
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
1g
$1256.0 2023-06-04
Enamine
EN300-1628573-5.0g
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
5g
$3645.0 2023-06-04
Enamine
EN300-1628573-250mg
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
250mg
$1156.0 2023-09-22
Enamine
EN300-1628573-100mg
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
100mg
$1106.0 2023-09-22
Enamine
EN300-1628573-0.05g
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
0.05g
$1056.0 2023-06-04
Enamine
EN300-1628573-2.5g
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
2.5g
$2464.0 2023-06-04
Enamine
EN300-1628573-1000mg
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
1000mg
$1256.0 2023-09-22
Enamine
EN300-1628573-50mg
methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate
2172535-71-4
50mg
$1056.0 2023-09-22

methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate 関連文献

methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylateに関する追加情報

Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate (CAS No. 2172535-71-4): A Comprehensive Overview

Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate, identified by its CAS number 2172535-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyrrole core structure functionalized with a methyl group at the 4-position, a sulfamoyl group at the 5-position, and a carboxylate ester at the 3-position, exhibits unique chemical and biological properties that make it a valuable intermediate in the development of novel therapeutic agents.

The< strong>pyrrole moiety is a heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry due to its prevalence in numerous biologically active molecules. The presence of the< strong>methyl group at the 4-position and the< strong>sulfamoyl group at the 5-position introduces additional functional diversity, enabling various chemical transformations and interactions with biological targets. The carboxylate ester functionality at the 3-position further enhances its utility as a synthetic building block, facilitating further derivatization and modification.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives, particularly those incorporating sulfamoyl groups. These compounds have shown promise in several therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The< strong>Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate (CAS No. 2172535-71-4) has been investigated for its potential role in modulating key biological pathways associated with these diseases.

One of the most compelling aspects of this compound is its ability to interact with enzymes and receptors involved in disease pathogenesis. The sulfamoyl group, in particular, is known for its ability to form hydrogen bonds and salt bridges with biological targets, enhancing binding affinity and selectivity. This property has been leveraged in the design of inhibitors targeting enzymes such as kinases and proteases, which are often overexpressed or dysregulated in various diseases.

Recent studies have highlighted the< strong>Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate (CAS No. 2172535-71-4) as a promising candidate for further development into a therapeutic agent. Researchers have demonstrated its efficacy in preclinical models by showing that it can inhibit the activity of specific enzymes associated with inflammation and cancer progression. The compound's ability to modulate these pathways without significant off-target effects makes it an attractive option for drug development.

The synthesis of< strong>Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate (CAS No. 2172535-71-4) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a pyrrole derivative followed by the introduction of the methyl group and sulfamoyl group at specific positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the pyrrole core.

The carboxylate ester functionality at the 3-position is particularly important for drug delivery and bioavailability considerations. Ester groups are known to be readily hydrolyzed in biological systems, releasing free carboxylic acids that can engage with biological targets more effectively. This property has been exploited to design prodrugs that release active compounds in vivo, enhancing therapeutic efficacy.

The< strong>Methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate (CAS No. 2172535-71-4) has also been explored for its potential applications in materials science and industrial chemistry. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical strength and chemical resistance. Additionally, its reactivity with other organic compounds has been utilized in catalytic processes aimed at improving efficiency and sustainability in chemical manufacturing.

In conclusion, methyl 4-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate, CAS No.< strong>2172535-71-4, is a multifaceted compound with significant potential in pharmaceuticals, materials science, and industrial applications. Its unique structural features and functional groups enable diverse chemical transformations and biological interactions, making it a valuable tool for researchers seeking to develop innovative therapeutics and advanced materials.

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